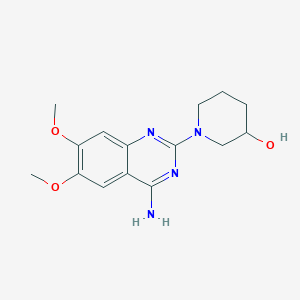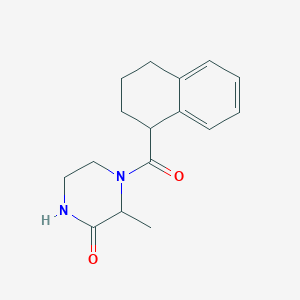
5-(2-chlorophenyl)-N,N-dimethylfuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-chlorophenyl)-N,N-dimethylfuran-2-carboxamide, also known as CDMF, is a chemical compound with potential therapeutic applications. It belongs to the class of furan carboxamides and has been studied extensively for its pharmacological properties.
Mechanism of Action
The exact mechanism of action of 5-(2-chlorophenyl)-N,N-dimethylfuran-2-carboxamide is not fully understood. However, it is believed to act by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses. 5-(2-chlorophenyl)-N,N-dimethylfuran-2-carboxamide also activates the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism.
Biochemical and Physiological Effects:
5-(2-chlorophenyl)-N,N-dimethylfuran-2-carboxamide has been shown to have anti-inflammatory, analgesic, and anti-cancer effects. It also exhibits antioxidant activity and has been shown to protect against oxidative stress-induced cell damage. 5-(2-chlorophenyl)-N,N-dimethylfuran-2-carboxamide has been found to be well-tolerated in animal studies and does not exhibit any significant toxicity.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(2-chlorophenyl)-N,N-dimethylfuran-2-carboxamide in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in good yield. However, one limitation is that it may not be suitable for certain types of experiments due to its specific pharmacological properties.
Future Directions
There are several potential future directions for research on 5-(2-chlorophenyl)-N,N-dimethylfuran-2-carboxamide. One area of interest is its potential as a therapeutic agent for inflammatory and autoimmune diseases. Another area of interest is its potential as an anti-cancer agent, particularly in combination with other chemotherapeutic agents. Further studies are also needed to elucidate the exact mechanism of action of 5-(2-chlorophenyl)-N,N-dimethylfuran-2-carboxamide and to optimize its pharmacological properties for clinical use.
Conclusion:
In conclusion, 5-(2-chlorophenyl)-N,N-dimethylfuran-2-carboxamide is a chemical compound with potential therapeutic applications. It has been studied extensively for its pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer effects. 5-(2-chlorophenyl)-N,N-dimethylfuran-2-carboxamide is relatively easy to synthesize and has been found to be well-tolerated in animal studies. Further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.
Synthesis Methods
5-(2-chlorophenyl)-N,N-dimethylfuran-2-carboxamide can be synthesized by reacting 2-chlorobenzoyl chloride with N,N-dimethylfuran-2-carboxamide in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in good yield. The purity of the product can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
5-(2-chlorophenyl)-N,N-dimethylfuran-2-carboxamide has been studied for its potential as an anti-inflammatory and analgesic agent. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α in lipopolysaccharide-stimulated macrophages. 5-(2-chlorophenyl)-N,N-dimethylfuran-2-carboxamide also exhibits analgesic activity in animal models of pain. In addition, 5-(2-chlorophenyl)-N,N-dimethylfuran-2-carboxamide has been investigated for its potential as an anti-cancer agent. It has been shown to induce apoptosis in human breast cancer cells by activating the caspase pathway.
properties
IUPAC Name |
5-(2-chlorophenyl)-N,N-dimethylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-15(2)13(16)12-8-7-11(17-12)9-5-3-4-6-10(9)14/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJLBGGSCJFLHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(O1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chlorophenyl)-N,N-dimethylfuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(2-methylcyclopropyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B7561943.png)
![[2-oxo-2-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7561958.png)
![Azetidin-1-yl-[4-methyl-2-(2-methylpropyl)-1,3-thiazol-5-yl]methanone](/img/structure/B7561959.png)
![[2-(2-bromo-4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7561973.png)
![[2-[(3-ethoxycarbonyl-5-methyl-4-phenylthiophen-2-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7561979.png)
![ethyl (Z)-3-[4-[[4-(azepan-1-yl)-3-nitrobenzoyl]amino]phenyl]-2-cyanoprop-2-enoate](/img/structure/B7561986.png)
![[1-(benzhydrylamino)-1-oxopropan-2-yl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7561996.png)
![N-(3,4-dihydro-2H-chromen-4-yl)-1-[2-(trifluoromethyl)phenyl]triazole-4-carboxamide](/img/structure/B7562002.png)
![2-[[1-(oxolan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanylmethyl]-1H-benzimidazole](/img/structure/B7562014.png)

![N-[2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B7562023.png)
![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-fluoro-3-methylbenzamide](/img/structure/B7562032.png)
![2-(cyclopropanecarbonylamino)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B7562036.png)
